Dysprosium-fod

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

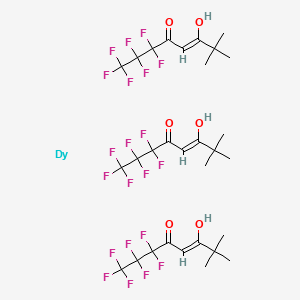

Dysprosium-fod is a compound that includes the rare-earth element dysprosium. Dysprosium is a member of the lanthanide series and is known for its unique magnetic properties and high thermal neutron absorption cross-section. This compound is utilized in various high-tech applications, including data storage, lasers, and electric vehicle motors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dysprosium-fod can be synthesized through various methods. One common approach involves the direct precipitation method using dysprosium nitrate and sodium carbonate. The reaction conditions, such as the concentration of reactants, rate of addition, and temperature, are optimized to produce dysprosium carbonate nanoparticles . Another method involves the combustion synthesis of dysprosium oxide nanoparticles, where dysprosium nitrate reacts with organic fuels like urea or glycine at elevated temperatures .

Industrial Production Methods: Industrial production of dysprosium compounds often involves solvent extraction techniques. For example, dysprosium can be separated from neodymium using ionic liquids and neutral extractants in chloride media . This method allows for the efficient extraction and purification of dysprosium on a large scale.

Chemical Reactions Analysis

Types of Reactions: Dysprosium-fod undergoes various chemical reactions, including:

Oxidation: Dysprosium reacts with oxygen to form dysprosium oxide.

Reduction: Dysprosium (III) can be reduced to dysprosium (II) using reducing agents like zinc or sodium.

Substitution: Dysprosium can react with non-metals at elevated temperatures to form various compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Reducing agents such as zinc or sodium.

Substitution: Non-metals like fluorine or chlorine at elevated temperatures.

Major Products:

Oxidation: Dysprosium oxide.

Reduction: Dysprosium (II) compounds.

Substitution: Dysprosium halides.

Scientific Research Applications

Dysprosium-fod has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dysprosium-fod involves its interaction with various molecular targets and pathways. Dysprosium ions can influence the magnetic properties of materials by altering the orientation of the easy axis of magnetization and exchange interactions . In photocatalytic applications, dysprosium-doped materials enhance the degradation of organic pollutants by increasing the efficiency of electron-hole pair separation .

Comparison with Similar Compounds

Dysprosium-fod can be compared with other rare-earth compounds such as:

Neodymium-fod: Similar magnetic properties but lower thermal stability.

Terbium-fod: Higher luminescence but less effective in high-temperature applications.

Holmium-fod: Comparable magnetic properties but different electronic configurations.

Uniqueness: this compound stands out due to its high thermal neutron absorption cross-section and excellent magnetic properties, making it indispensable in high-tech applications like electric vehicle motors and wind turbines .

By understanding the unique properties and applications of this compound, researchers and industries can leverage its potential for various advanced technologies.

Properties

Molecular Formula |

C30H33DyF21O6 |

|---|---|

Molecular Weight |

1051.0 g/mol |

IUPAC Name |

dysprosium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

InChI |

InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

InChI Key |

WTTCZGUEGPGZKL-VNGPFPIXSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.